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Compound Name: Fosaprepitant

Cat. No.: B1673561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Positron Emission Tomography (PET) imaging to assess the brain penetration and neurokinin-1

(NK1) receptor occupancy of fosaprepitant and its active metabolite, aprepitant.

Introduction
Fosaprepitant, a prodrug of aprepitant, is a selective high-affinity antagonist of human

substance P/neurokinin 1 (NK1) receptors.[1] It is primarily used for the prevention of

chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy is dependent

on its ability to cross the blood-brain barrier and engage with NK1 receptors in the central

nervous system.[3][4] PET imaging offers a non-invasive, quantitative method to directly

measure the extent and duration of NK1 receptor occupancy in the living human brain,

providing crucial data for dose selection and establishing a clear relationship between plasma

concentration and target engagement.

Key Concepts and Signaling Pathway
Fosaprepitant is rapidly converted to aprepitant in the body. Aprepitant then acts as a

competitive antagonist at the NK1 receptor, blocking the binding of its endogenous ligand,

Substance P. This interaction is central to its antiemetic effect.
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Figure 1: NK1 Receptor Signaling and Aprepitant Inhibition.

Quantitative Data Summary
The following tables summarize the quantitative data from key PET studies investigating

fosaprepitant and aprepitant brain penetration and NK1 receptor occupancy.

Table 1: Brain NK1 Receptor Occupancy Following Single Doses of Fosaprepitant and

Aprepitant

Time After Dose
Fosaprepitant 150 mg (i.v.)
NK1R Occupancy (%)

Aprepitant 165 mg (oral)
NK1R Occupancy (%)

Tmax (~30 min for i.v., ~4h for

oral)
100 ≥99

24 hours 100 ≥99

48 hours ≥97 ≥97

120 hours 41 - 75 37 - 76

Table 2: Relationship Between Oral Aprepitant Dose, Plasma Concentration, and NK1

Receptor Occupancy
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Oral Aprepitant Dose
Plasma Concentration for
50% Occupancy

Plasma Concentration for
≥90% Occupancy

10 - 300 mg/day ~10 ng/mL ~100 ng/mL

Experimental Protocols
This section details the methodologies for conducting PET imaging studies to assess

fosaprepitant and aprepitant brain penetration.

Protocol 1: Human PET Imaging with [18F]MK-0999
This protocol is based on studies evaluating NK1 receptor occupancy in healthy human

subjects.

1. Radioligand:

Radiotracer: [18F]MK-0999 (also known as [18F]SPA-RQ). This is a selective antagonist for

the NK1 receptor.

Synthesis: Synthesized according to previously published methods.

Injected Dose: Approximately 93-102 MBq administered as an intravenous bolus.

Specific Radioactivity: 22–142 GBq/µmol.

2. Subject Population:

Healthy adult male and female subjects.

Inclusion/exclusion criteria should be clearly defined, including no history of significant

psychiatric or neurological disorders, and no recent participation in studies involving ionizing

radiation.

3. Experimental Design:

A single-blind, randomized, placebo-controlled design is often employed.
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Each subject typically undergoes multiple PET scans: a baseline scan (pre-dose) and one or

more scans at various time points post-administration of fosaprepitant or aprepitant.

4. Drug Administration:

Fosaprepitant: 150 mg administered as an intravenous infusion over 20-30 minutes.

Aprepitant: 165 mg administered orally.

5. PET Image Acquisition:

Scanner: High-resolution PET or PET/CT scanner (e.g., Siemens HiRez Biograph 16).

Patient Preparation: Head is immobilized using a thermoplastic mask to minimize movement.

Attenuation Correction: A low-dose CT scan is performed prior to the PET scan for

attenuation correction.

Acquisition Timing: PET acquisition typically begins around 210 minutes after the injection of

[18F]MK-0999 and lasts for 60 minutes (e.g., 6 x 10-minute frames).

6. Image Reconstruction and Analysis:

Reconstruction: Images are reconstructed using an iterative algorithm such as three-

dimensional ordered-subset expectation-maximization (3D-OSEM).

Image Analysis:

An MRI of each subject's brain is acquired for anatomical co-registration.

Regions of interest (ROIs) are defined, particularly in areas with high NK1 receptor density

(e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

The ratio of radiotracer uptake in the striatum to the cerebellum is used to calculate the

binding potential (BP), which is proportional to receptor density.

NK1 receptor occupancy is calculated based on the reduction in the specific tracer uptake

from the baseline scan compared to the post-drug scan.
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Figure 2: Experimental Workflow for Human PET Imaging.
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Protocol 2: Preclinical Animal PET Imaging
This protocol is adapted from studies using animal models to assess brain penetration.

1. Radioligand:

Radiotracer: [18F]FE-SPA-RQ for PET imaging or [14C]aprepitant for autoradiography and

pharmacokinetic studies.

Administration: Intravenous injection.

2. Animal Models:

Ferrets are a suitable model as they exhibit human-like NK1 receptor pharmacology.

Gerbils and marmosets have also been used in PET studies.

3. Experimental Design:

Animals are treated with varying doses of aprepitant (e.g., 0.03 to 30 mg/kg orally in gerbils)

or vehicle.

PET scans are conducted at specific time points after drug administration.

4. PET Image Acquisition:

Scanner: Small animal PET scanner.

Acquisition: Dynamic PET scans are performed, for instance, for up to 360 minutes in

gerbils, although shorter durations (120 minutes) may be sufficient.

5. Data Analysis:

Similar to human studies, ROIs are drawn on brain regions like the striatum and cerebellum.

Binding potential (BPND) is calculated using reference tissue models.

Receptor occupancy is determined by the reduction in BPND in treated animals compared to

baseline.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma samples are often collected to correlate drug concentration with receptor occupancy.

Conclusion
PET imaging with radioligands such as [18F]MK-0999 is a powerful and reliable method for

quantifying the brain penetration and NK1 receptor occupancy of fosaprepitant and aprepitant.

These techniques provide invaluable in vivo data that can guide the clinical development of

NK1 receptor antagonists by establishing a direct link between dosage, plasma levels, and

central target engagement. The protocols and data presented here serve as a comprehensive

resource for researchers planning to utilize PET in the study of fosaprepitant and other CNS-

active drugs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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